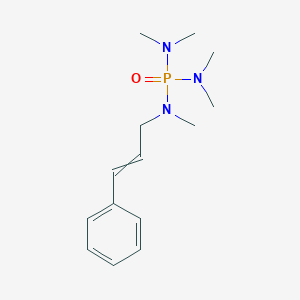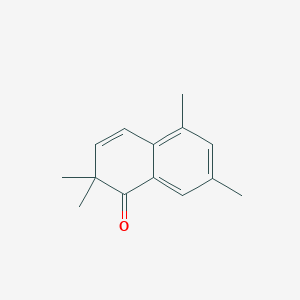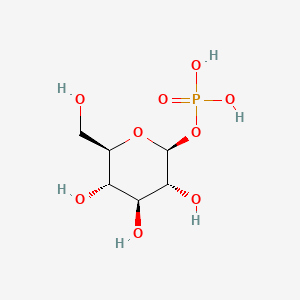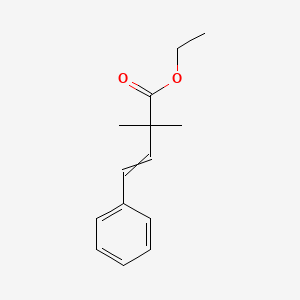![molecular formula C17H14N4O3 B14631442 N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-16-0](/img/structure/B14631442.png)
N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features a nitronaphthalene moiety and a pyridinylmethyl group linked through a urea functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the following steps:
Nitration of Naphthalene: The starting material, naphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Naphthylamine: The nitronaphthalene is then reduced to form the corresponding naphthylamine.
Urea Formation: The naphthylamine is reacted with an isocyanate derivative to form the urea linkage.
Pyridinylmethylation: Finally, the urea compound is alkylated with a pyridinylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in material science, such as the development of organic semiconductors or dyes.
作用机制
The mechanism of action of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The nitro and pyridinyl groups may play crucial roles in binding to these targets.
相似化合物的比较
Similar Compounds
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure with a different position of the pyridinyl group.
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer with the pyridinyl group at the 2-position.
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)ethyl]urea: Similar compound with an ethyl linker instead of a methyl linker.
Uniqueness
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with specific properties or activities.
属性
CAS 编号 |
56914-16-0 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
1-(6-nitronaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H14N4O3/c22-17(19-11-12-5-7-18-8-6-12)20-15-3-1-14-10-16(21(23)24)4-2-13(14)9-15/h1-10H,11H2,(H2,19,20,22) |
InChI 键 |
YZRVRUVTAUBVET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1NC(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


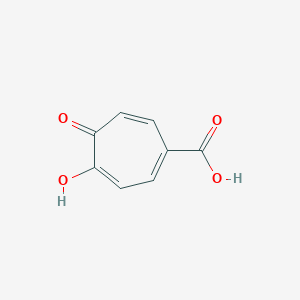

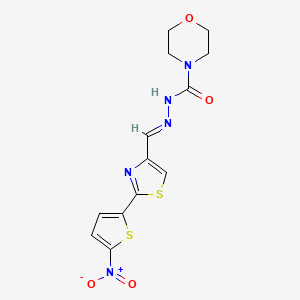
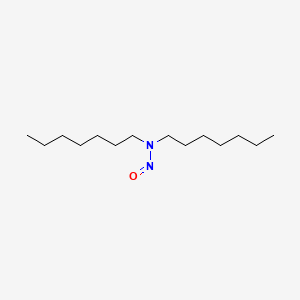
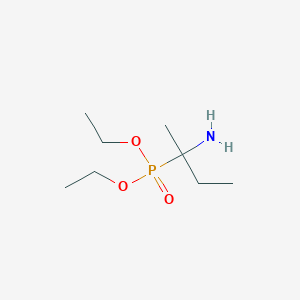
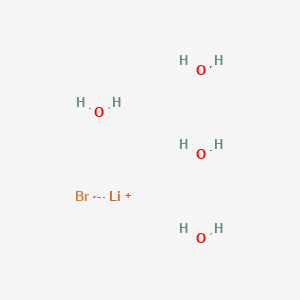
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
